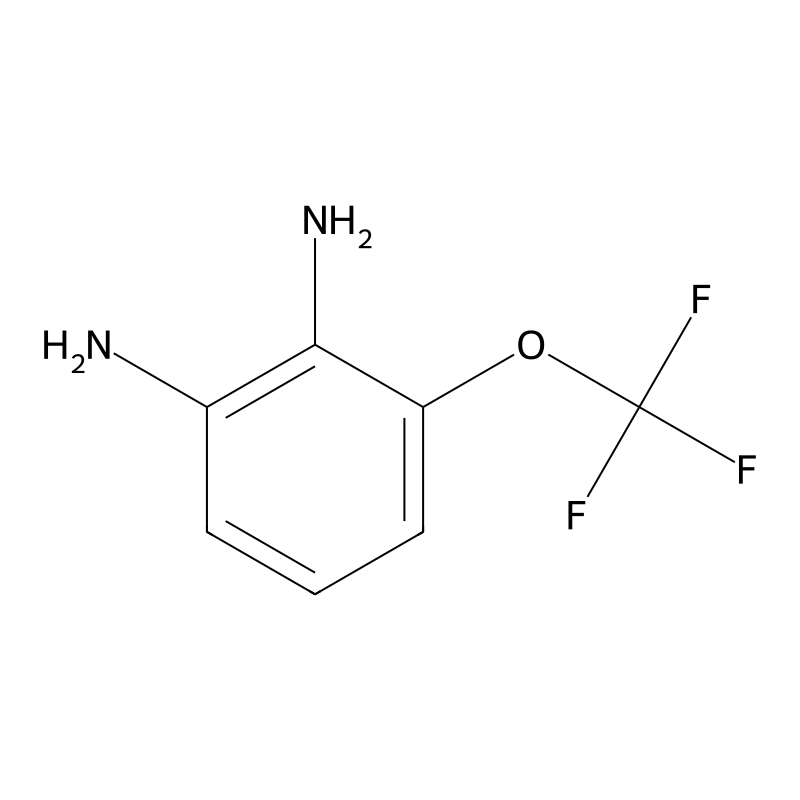

3-(Trifluoromethoxy)benzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Pharmaceutical Development:

3-(Trifluoromethoxy)benzene-1,2-diamine (also known as TFMBz) is being investigated for its potential applications in pharmaceutical development, particularly due to the presence of the trifluoromethoxy group (OCF3) and the diamine functionality (NH2-NH2). The OCF3 group can enhance the drug's lipophilicity, which can improve its absorption and distribution in the body, while the diamine functionality can participate in various bonding interactions with biological targets [, ].

Exploration in Material Science:

Research is ongoing to explore the potential of 3-(Trifluoromethoxy)benzene-1,2-diamine in material science applications. The combination of the electron-withdrawing OCF3 group and the diamine functionality suggests possibilities for its use in:

- Organic electronics: As a building block for the development of novel organic semiconductors due to its potential for tuning electrical properties.

- Polymers: As a component in the design of functional polymers with specific properties, such as improved thermal stability or self-assembly behavior.

3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic compound with the molecular formula . This compound features a trifluoromethoxy group attached to a benzene ring that also contains two amino groups at the 1 and 2 positions. The presence of the trifluoromethoxy group enhances the compound's stability and reactivity, making it an important building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals .

- Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Nitro groups can be reduced to amino groups through catalytic hydrogenation, typically using palladium on carbon.

- Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions .

Major Products

The major products from these reactions include substituted benzene derivatives, quinones, and various amino compounds.

3-(Trifluoromethoxy)benzene-1,2-diamine exhibits significant biological activity. It is utilized in the synthesis of enzyme inhibitors, particularly those targeting cysteine proteases and S100 proteins. These proteins are involved in critical biological processes such as inflammation and apoptosis. The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases and inflammatory disorders .

Synthetic Routes

One common synthesis method involves the reaction of 3-nitrobenzotrifluoride with ammonia under high pressure and temperature to yield 3-(Trifluoromethoxy)benzene-1,2-diamine. This method is efficient for producing high yields of the desired product.

Industrial Production

In industrial settings, 3-(Trifluoromethoxy)benzene-1,2-diamine is often produced through large-scale nitration of benzotrifluoride followed by catalytic hydrogenation to reduce the nitro group to an amino group. This process is optimized for high yield and purity .

This compound has diverse applications across various fields:

- Chemistry: Acts as a building block for synthesizing complex organic molecules.

- Biology: Used in developing enzyme inhibitors and other bioactive compounds.

- Medicine: Important in synthesizing pharmaceutical drugs targeting neurodegenerative diseases and inflammatory conditions.

- Industry: Applied in producing agrochemicals and specialty chemicals .

Research indicates that 3-(Trifluoromethoxy)benzene-1,2-diamine interacts with specific biological targets such as cysteine proteases and S100 proteins. These interactions can influence biochemical pathways related to inflammation and apoptosis, suggesting its potential therapeutic roles. Studies exploring its mechanism of action are ongoing to better understand its effects on cellular processes .

Several compounds share structural similarities with 3-(Trifluoromethoxy)benzene-1,2-diamine:

- 3-(Trifluoromethyl)benzene-1,2-diamine

- 3-(Trifluoromethoxy)benzene-1,4-diamine

- 3-(Trifluoromethoxy)benzene-1,3-diamine

Uniqueness

The uniqueness of 3-(Trifluoromethoxy)benzene-1,2-diamine lies in its specific substitution pattern. The trifluoromethoxy group not only enhances its stability but also influences its reactivity compared to other similar compounds. This characteristic makes it particularly valuable for applications requiring precise chemical properties and biological activity .